
2',3-DIHYDROXY-4,4',6'-TRIMETHOXYCHALCONE_met047
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroisoferulic Acid 3-O-Glucuronide is a glucuronide conjugate of Dihydroisoferulic Acid. It is a minor circulating metabolite in human plasma after the ingestion of coffee and can be used as a biomarker of coffee consumption . The compound has a molecular formula of C16H20O10 and a molecular weight of 372.326 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroisoferulic Acid 3-O-Glucuronide typically involves the glucuronidation of Dihydroisoferulic Acid. This process can be achieved using various protecting groups and reagents to ensure the selective formation of the glucuronide conjugate . One common method involves the use of benzyl groups as protectors during the synthesis .
Industrial Production Methods
the compound can be synthesized in laboratory settings using standard organic synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroisoferulic Acid 3-O-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The glucuronide moiety can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Dihydroisoferulic Acid 3-O-Glucuronide include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of Dihydroisoferulic Acid 3-O-Glucuronide depend on the specific reaction conditions. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dihydroisoferulic Acid 3-O-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and metabolic pathways.
Biology: Serves as a biomarker for coffee consumption, aiding in nutritional and metabolic studies.
Medicine: Investigated for its potential health benefits and role in the metabolism of phenolic compounds.
Wirkmechanismus
The mechanism of action of Dihydroisoferulic Acid 3-O-Glucuronide involves its role as a metabolite in the glucuronidation pathway. The compound is formed through the action of UDP-glucuronyltransferase, which catalyzes the transfer of glucuronic acid to Dihydroisoferulic Acid . This process enhances the solubility and excretion of the compound in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoferulic Acid 3-O-Glucuronide: Another glucuronide conjugate with similar properties and metabolic pathways.
Dihydrocaffeic Acid 3-O-Glucuronide: Shares structural similarities and is also a metabolite of phenolic compounds.
Uniqueness
Dihydroisoferulic Acid 3-O-Glucuronide is unique due to its specific formation from Dihydroisoferulic Acid and its role as a biomarker for coffee consumption . Its distinct glucuronide conjugate structure differentiates it from other similar compounds .
Eigenschaften
Molekularformel |
C16H20O10 |
|---|---|
Molekulargewicht |
372.32 g/mol |
IUPAC-Name |
6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23) |
InChI-Schlüssel |
OSJGZCUHTGTJHT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


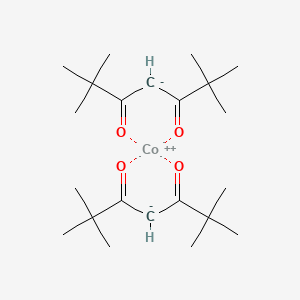
![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid](/img/structure/B12323663.png)
![6-Methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol](/img/structure/B12323675.png)
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)
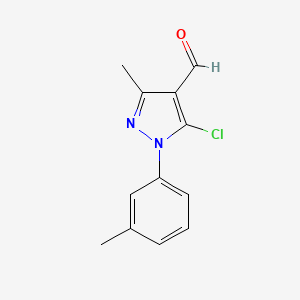

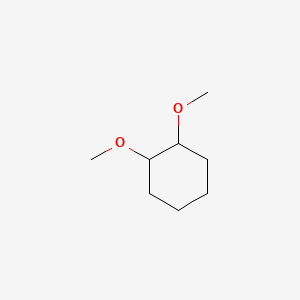
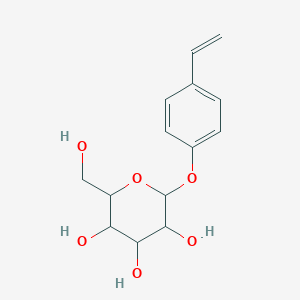
![11,14,14-Trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate](/img/structure/B12323710.png)
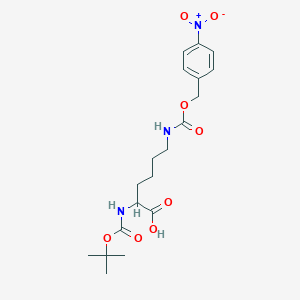
![6-Deoxy-L-[1-13C]fucose](/img/structure/B12323724.png)
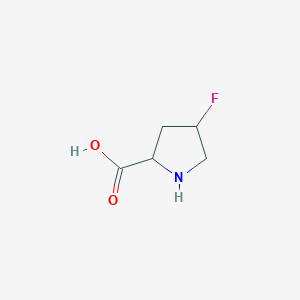
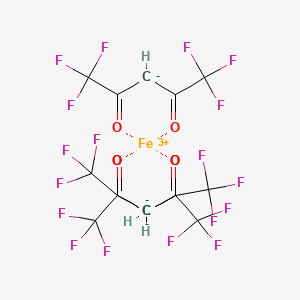
![(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate](/img/structure/B12323747.png)
